
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
3,4-Bis(trifluoromethoxy)phenylhydrazine: This compound shares the trifluoromethoxy groups but has different reactivity due to the presence of a hydrazine moiety.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst and has different applications in organic synthesis.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers are used in electrochromic devices and have distinct properties compared to the chloropropanone derivative.
Biological Activity
The compound 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one , also known as CB89049086 , has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C11H7ClF6O3 and a molecular weight of approximately 336.61 g/mol, this compound possesses two trifluoromethoxy groups that may enhance its lipophilicity and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Chloropropanone moiety : Contributes to the compound's reactivity.
- Trifluoromethoxy groups : Impart unique electronic properties that influence biological activity.
Structural Formula
Physical Properties
Property | Value |
---|---|
Molecular Weight | 336.61 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits promising antibacterial and antifungal activities. The trifluoromethoxy substituents may facilitate interactions with biological membranes, enhancing the compound's efficacy against various pathogens.
The proposed mechanisms include:
- Membrane Disruption : The lipophilic nature of the trifluoromethoxy groups aids in penetrating microbial membranes.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
Case Studies
- Antibacterial Activity : A study evaluating the effectiveness of various chlorinated compounds found that this compound demonstrated significant activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
- Antifungal Activity : In vitro assays showed that the compound inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger, suggesting its potential use in antifungal therapies.
Pharmacological Evaluation
Recent pharmacological evaluations have highlighted the compound's potential as a lead structure for drug development. Its ability to serve as a pharmacophore suggests that derivatives could be synthesized to enhance biological activity while reducing toxicity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one | Similar structure but different substitution pattern | Variations in activity against specific bacterial strains |
1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | Contains trifluoromethyl instead of trifluoromethoxy groups | Different electronic properties affecting reactivity |
Properties
Molecular Formula |
C11H7ClF6O3 |
---|---|
Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
PFPUQRFVZATAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
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